N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Medicinal Chemistry SAR Physicochemical Properties

Researchers optimizing arylpiperazine-thiazole lead series often face uncertainty whether linker length or heterocycle choice alters target binding. This compound (CAS 1021219-21-5) uniquely features a propyl linker and furan-2-carboxamide terminus, enabling systematic SAR profiling against ethyl-linker and thiophene analogs. • Propyl linker enables evaluation of conformational flexibility-activity relationships. • Furan-2-carboxamide provides distinct H-bond acceptor capacity vs. thiophene. • Validated for in silico ADME model testing (MW 410.5, LogP 2.8, TPSA 107 Ų). Reliable supply for head-to-head comparative studies.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 1021219-21-5
Cat. No. B2676486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
CAS1021219-21-5
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C21H22N4O3S/c26-19(25-12-10-24(11-13-25)17-5-2-1-3-6-17)9-8-16-15-29-21(22-16)23-20(27)18-7-4-14-28-18/h1-7,14-15H,8-13H2,(H,22,23,27)
InChIKeyJYDINCOQXOZFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: CAS 1021219-21-5


N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021219-21-5) is a synthetic small molecule belonging to the arylpiperazine-thiazole-carboxamide class. It integrates three pharmacophoric moieties: a phenylpiperazine group, a 2,4-disubstituted thiazole core, and a furan-2-carboxamide terminus, connected via a 3-oxopropyl linker [1]. Its molecular weight (410.5 g/mol) and computed LogP (XLogP3-AA = 2.8) place it within drug-like chemical space, and the compound is catalogued in authoritative cheminformatics databases including PubChem (CID 42175923) [1].

Arylpiperazine-thiazole-carboxamide class Integrates phenylpiperazine, thiazole, and furan-2-carboxamide pharmacophores
Drug-like chemical space MW 410.5 g/mol, computed LogP 2.8; catalogued in PubChem (CID 42175923)
Synthetic small molecule probe Supports SAR and physicochemical profiling in medicinal chemistry workflows

Why Generic Substitution Fails for CAS 1021219-21-5


Superficially similar in-class compounds—such as the ethyl-linker homolog (CAS 923228-06-2) or the thiophene analog (CAS 1021022-73-0)—cannot be assumed to be functionally interchangeable. Even a single methylene deletion in the linker alters conformational freedom, hydrogen-bonding capacity, and molecular shape, which can drastically shift target binding and pharmacokinetics [1]. Similarly, substituting the furan oxygen with sulfur (furan→thiophene) modifies both electronic properties and lipophilicity, potentially changing target engagement profiles [2]. Procurement decisions must therefore be guided by the specific structural identity of CAS 1021219-21-5 rather than by generic class membership.

Ethyl-linker homolog A single methylene deletion shifts molecular weight and conformational flexibility, potentially altering target-binding kinetics and membrane permeability. CAS 923228-06-2
Thiophene analog Furan→thiophene substitution modifies electronic properties and lipophilicity; hydrogen-bond acceptor capacity and solubility profiles may not transfer. CAS 1021022-73-0
Sulfonamide analog Carboxamide-to-sulfonamide replacement increases polar surface area and alters hydrogen-bond donor/acceptor geometry, impacting passive permeability and target engagement. Class-level analog

Quantitative Differentiation: CAS 1021219-21-5


Propyl vs. Ethyl Linker: Physicochemical Impact

The target compound contains a propyl linker between the thiazole core and the phenylpiperazine carbonyl, whereas the closest commercially catalogued analog (CAS 923228-06-2) possesses an ethyl linker [1][2]. This single methylene difference results in a measurable increase in molecular weight (410.5 vs. 396.5 g/mol, +14.0 Da) and rotatable bond count (6 vs. 5), and contributes to a higher computed LogP (XLogP3-AA 2.8 vs. an estimated ~2.5 for the ethyl analog) [1]. The increased linker length also expands the accessible conformational space and may affect target-binding entropy.

Propyl vs. Ethyl Linker
Cross-study comparable
ΔMW +14.0 Da; ΔRot. bonds +1; ΔXLogP3-AA ≈ +0.3
Linker length influences molecular flexibility and lipophilicity, factors relevant to membrane permeability and target binding entropy.
Computed properties; experimental confirmation of binding impact advised.
Medicinal Chemistry SAR Physicochemical Properties

Furan vs. Thiophene: Electronic and Lipophilic Properties

Replacement of the furan ring with thiophene (CAS 1021022-73-0) alters critical electronic and lipophilic parameters. The target furan-containing compound exhibits a computed XLogP3-AA of 2.8, while the thiophene analog is expected to have a higher LogP (~3.1–3.3) due to sulfur's greater polarizability [1][2]. Additionally, the hydrogen-bond acceptor count differs (furan O vs. thiophene S), with the target compound possessing 6 HBA versus 5 for the thiophene analog, directly impacting solubility and target interaction profiles.

Furan vs. Thiophene
Cross-study comparable
ΔXLogP3-AA ≈ -0.4; ΔHBA +1; ΔTPSA ≈ +11 Ų
Furan oxygen contributes a hydrogen-bond acceptor and lower lipophilicity relative to thiophene, affecting solubility and off-target profiles.
Estimated comparator properties; direct measurement may refine interpretation.
Medicinal Chemistry Heterocyclic Chemistry Drug Design

Carboxamide vs. Sulfonamide: Polarity and H-Bonding Differences

The target compound features a furan-2-carboxamide moiety, whereas the 4-methoxybenzenesulfonamide analog (CAS not publicly assigned but structurally confirmed) replaces the carboxamide with a sulfonamide group. This substitution increases the topological polar surface area (TPSA) from 107 Ų (target) to an estimated >120 Ų (sulfonamide), and adds an additional hydrogen-bond acceptor, directly reducing predicted passive membrane permeability [1]. The carboxamide in the target compound also provides a hydrogen-bond donor (NH) that is absent in the sulfonamide, altering target-binding pharmacophore geometry.

Carboxamide vs. Sulfonamide
Class-level
TPSA 107 → >120 Ų; HBA ≥ +1; HBD geometry change
Carboxamide pharmacophore differs in polarity and hydrogen-bonding; class-level SAR suggests permeability and binding mode shifts.
Class-level inference; confirm with specific analog head-to-head testing.
Medicinal Chemistry Drug-Likeness Permeability

Propyl Linker: Conformational Flexibility Benefits

The 3-oxopropyl linker in the target compound provides greater conformational degrees of freedom compared to the 2-oxoethyl linker in the ethyl analog (rotatable bonds: 6 vs. 5) [1][2]. This increased flexibility can be advantageous for induced-fit binding to conformationally plastic targets, though it may also incur a higher entropic penalty upon binding. Class-level SAR for arylpiperazine-thiazole series indicates that linker length modulates both potency and selectivity across kinase and GPCR targets [3].

Propyl Linker Flexibility
Class-level
Rotatable bonds: 6 (target) vs. 5 (ethyl analog)
Increased conformational freedom may support induced-fit binding; class-level SAR links linker length to potency and selectivity.
Literature on thiazole-piperazine series indicates linker-dependent target engagement.
Molecular Modeling SAR Binding Kinetics

Optimal Applications for CAS 1021219-21-5


Linker Length SAR Probe: Kinase and GPCR

The distinct propyl linker differentiates this compound from its ethyl homolog. Procurement of CAS 1021219-21-5 is warranted when systematically evaluating linker length effects on target potency, selectivity, and binding kinetics, as evidenced by the measurable differences in rotatable bond count and molecular weight [1]. This compound serves as a critical SAR probe in medicinal chemistry campaigns exploring conformational flexibility-activity relationships.

Furan vs. Thiophene Electronic Profile Comparison

The furan-2-carboxamide terminus provides a unique combination of hydrogen-bond acceptor capacity and moderate lipophilicity (XLogP3-AA = 2.8) compared to the thiophene analog. Researchers comparing heterocycle electronic effects on target engagement, solubility, and metabolic stability should procure this specific compound alongside the thiophene analog for controlled head-to-head profiling [1].

Computational ADME and Pharmacophore Validation

With well-defined computed properties (MW, LogP, TPSA, HBD/HBA counts) available from PubChem [1], this compound is suitable for validating in silico ADME prediction models, docking workflows, and pharmacophore hypotheses in the arylpiperazine-thiazole chemical space. Its intermediate lipophilicity and moderate TPSA (107 Ų) make it a representative test case for predicting blood-brain barrier penetration or oral bioavailability in early-stage computational screening.

Carboxamide vs. Sulfonamide Control Compound

The carboxamide linkage (furan-2-carboxamide) distinguishes this compound from sulfonamide analogs that share the same phenylpiperazine-thiazole scaffold. Procurement is indicated for studies that require a carboxamide control to isolate the contribution of the amide hydrogen-bond donor to target binding or pharmacokinetic behavior, as the TPSA and HBD differences between carboxamide and sulfonamide are well-documented class-level features [1].

Application
Selection Property
Validation Focus
Linker-length SAR studies (kinase/GPCR)
Propyl linker structural context
Conformational flexibility-activity relationships
Heterocycle electronic profiling
Furan-2-carboxamide terminus
Target engagement, solubility, metabolic stability
In silico ADME model validation
Well-defined computed descriptors (MW, LogP, TPSA)
BBB penetration, oral bioavailability prediction
Carboxamide control for binding studies
Carboxamide pharmacophore (HBD/HBA)
Target binding contribution, permeability contrast
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